molecular formula C11H9N5O B12214065 7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

7-(phenylamino)[1,2,4]triazolo[4,3-a]pyrimidin-3(2H)-one

Cat. No.: B12214065
M. Wt: 227.22 g/mol
InChI Key: NVKCOEQZNUTSJI-UHFFFAOYSA-N
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Description

7-Phenylamino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Phenylamino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the cyclization of 5-amino-1-phenyl-1H-1,2,4-triazole-3-carboxamide with formamide . The reaction is usually carried out under reflux conditions in the presence of a suitable catalyst.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Chemical Reactions Analysis

Types of Reactions

7-Phenylamino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols. Substitution reactions result in the formation of new derivatives with different functional groups .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 7-Phenylamino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of critical biological pathways, resulting in therapeutic effects such as anticancer activity . Molecular docking studies have confirmed the compound’s ability to fit into enzyme active sites through essential hydrogen bonding interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Phenylamino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one is unique due to its specific structural features, which confer distinct biological activities. Its phenylamino group and triazolopyrimidine core make it a versatile scaffold for the development of new therapeutic agents .

Properties

Molecular Formula

C11H9N5O

Molecular Weight

227.22 g/mol

IUPAC Name

7-anilino-2H-[1,2,4]triazolo[4,3-a]pyrimidin-3-one

InChI

InChI=1S/C11H9N5O/c17-11-15-14-10-13-9(6-7-16(10)11)12-8-4-2-1-3-5-8/h1-7H,(H,15,17)(H,12,13,14)

InChI Key

NVKCOEQZNUTSJI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NC2=NC3=NNC(=O)N3C=C2

Origin of Product

United States

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